

# An In-depth Technical Guide to 4-Ethoxy-2-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Ethoxy-2-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethoxy-2-hydroxybenzaldehyde** (CAS No: 43057-77-8), a valuable organic intermediate. This document details its chemical and physical properties, provides a robust synthesis protocol, outlines its spectral characteristics, and discusses its potential applications in research and drug development, all tailored for a scientific audience.

## Chemical Identity and Properties

**4-Ethoxy-2-hydroxybenzaldehyde**, also known as 4-ethoxysalicylaldehyde, is an aromatic aldehyde and a derivative of salicylaldehyde.[1] Its core structure consists of a benzene ring substituted with hydroxyl, ethoxy, and formyl groups at positions 2, 4, and 1, respectively.

## Physicochemical Properties

While specific experimental data for the melting and boiling points of **4-Ethoxy-2-hydroxybenzaldehyde** are not readily available in the cited literature, its properties can be inferred from its structure and data from closely related isomers. It is commercially available as a solid.[2]

Property	Value	Source(s)
CAS Number	43057-77-8	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[1]
Molecular Weight	166.17 g/mol	[1]
IUPAC Name	4-ethoxy-2-hydroxybenzaldehyde	[1]
Synonyms	4-Ethoxysalicylaldehyde, 2-hydroxy-4-ethoxybenzaldehyde	[1]
Physical Form	Solid	[2]
Solubility	Expected to be soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF). Solubility in water is expected to be low.	Inferred

## Safety and Handling

**4-Ethoxy-2-hydroxybenzaldehyde** is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Hazard Classification	GHS Pictogram	Hazard Statement(s)	Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)	GHS07 (Exclamation Mark)	H302: Harmful if swallowed.	P264, P270, P301+P312, P330, P501
Skin Sensitization (Category 1)	GHS07 (Exclamation Mark)	H317: May cause an allergic skin reaction.	P261, P272, P280, P302+P352, P333+P313, P362+P364, P501
Serious Eye Irritation (Category 2)	GHS07 (Exclamation Mark)	H319: Causes serious eye irritation.	P264, P280, P305+P351+P338, P337+P313

This data is compiled from multiple sources and should be supplemented by a thorough review of the material's specific Safety Data Sheet (SDS) before use.

## Synthesis of 4-Ethoxy-2-hydroxybenzaldehyde

The most direct and regioselective method for synthesizing **4-Ethoxy-2-hydroxybenzaldehyde** is through the Williamson ether synthesis, starting from 2,4-dihydroxybenzaldehyde. This method leverages the higher acidity and greater steric accessibility of the hydroxyl group at the 4-position compared to the hydroxyl group at the 2-position, which is involved in strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group.

## Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methods for the regioselective alkylation of 2,4-dihydroxybenzaldehyde.

Materials:

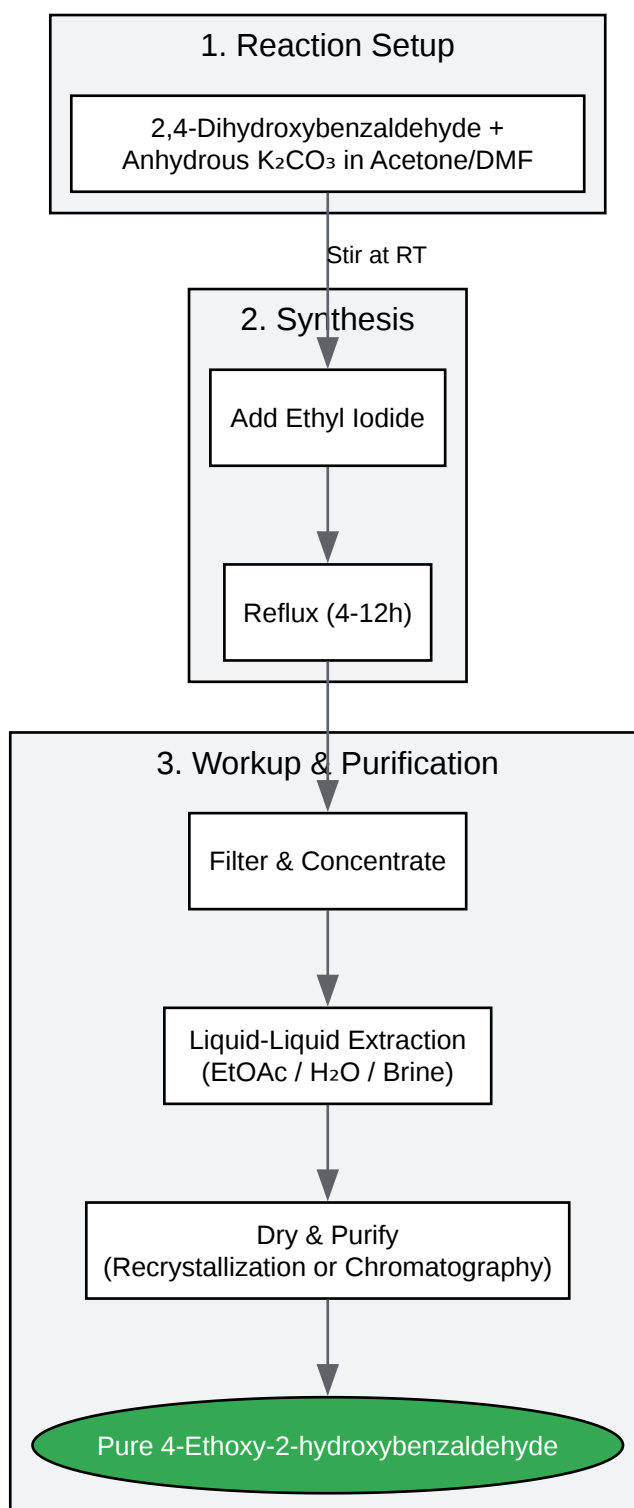
- 2,4-Dihydroxybenzaldehyde
- Ethyl iodide (or ethyl bromide)

- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Acetone or Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.1 - 1.5 eq).
- **Solvent Addition:** Add anhydrous acetone or DMF to the flask (approximately 10-15 mL per gram of the starting aldehyde).
- **Addition of Ethylating Agent:** Stir the suspension at room temperature for 15-20 minutes. Add ethyl iodide (1.1 - 1.2 eq) dropwise to the mixture.
- **Reaction:** Heat the reaction mixture to reflux (for acetone,  $\sim 56^\circ C$ ) or to a moderate temperature (for DMF,  $\sim 60-80^\circ C$ ). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- **Workup:**
  - Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
  - Concentrate the filtrate under reduced pressure to remove the solvent.
  - Dissolve the resulting residue in ethyl acetate.
  - Wash the organic layer sequentially with 1 M HCl, water, and brine.

- Purification:
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
  - Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure **4-Ethoxy-2-hydroxybenzaldehyde**.



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**Caption:** Workflow for the synthesis of **4-Ethoxy-2-hydroxybenzaldehyde**.

## Spectral Characterization

While specific, high-resolution spectra for **4-Ethoxy-2-hydroxybenzaldehyde** are not widely published, the expected spectral data can be reliably predicted based on its chemical structure and comparison with analogous compounds.

### Predicted $^1\text{H}$ NMR Spectrum

Protons	Multiplicity	Approx. Chemical Shift ( $\delta$ , ppm)	Coupling Constant (J, Hz)	Notes
Aldehyde (-CHO)	singlet	9.7 - 9.9	-	Deshielded proton of the aldehyde group.
Phenolic (-OH)	singlet	11.0 - 11.5	-	Broad singlet, deshielded due to intramolecular H-bonding with the aldehyde.
Aromatic (H-6)	doublet	7.3 - 7.5	~8.5	Ortho-coupled to H-5.
Aromatic (H-5)	doublet of doublets	6.4 - 6.6	~8.5, ~2.5	Ortho-coupled to H-6 and meta-coupled to H-3.
Aromatic (H-3)	doublet	6.3 - 6.5	~2.5	Meta-coupled to H-5.
Methylene (-OCH <sub>2</sub> CH <sub>3</sub> )	quartet	4.0 - 4.2	~7.0	Coupled to the methyl protons.
Methyl (-OCH <sub>2</sub> CH <sub>3</sub> )	triplet	1.3 - 1.5	~7.0	Coupled to the methylene protons.

### Predicted $^{13}\text{C}$ NMR Spectrum

Carbon	Approx. Chemical Shift ( $\delta$ , ppm)	Notes
Aldehyde (C=O)	190 - 195	Carbonyl carbon of the aldehyde.
Aromatic (C-2, C-OH)	164 - 166	Attached to the hydroxyl group.
Aromatic (C-4, C-OEt)	163 - 165	Attached to the ethoxy group.
Aromatic (C-6)	130 - 133	Aromatic CH.
Aromatic (C-1)	114 - 116	Attached to the aldehyde group.
Aromatic (C-5)	108 - 110	Aromatic CH.
Aromatic (C-3)	101 - 103	Aromatic CH.
Methylene (-OCH <sub>2</sub> )	63 - 65	Methylene carbon of the ethoxy group.
Methyl (-CH <sub>3</sub> )	14 - 16	Methyl carbon of the ethoxy group.

## Predicted Infrared (IR) Spectrum

Functional Group	Wavenumber (cm <sup>-1</sup> )	Appearance
O-H Stretch (phenolic)	3100 - 3300	Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=O Stretch (aldehyde)	1640 - 1660	Strong, sharp
C=C Stretch (aromatic)	1580 - 1620	Strong to medium
C-O Stretch (ether)	1200 - 1300	Strong
C-O Stretch (phenol)	1150 - 1250	Strong



## Predicted Mass Spectrum (MS)

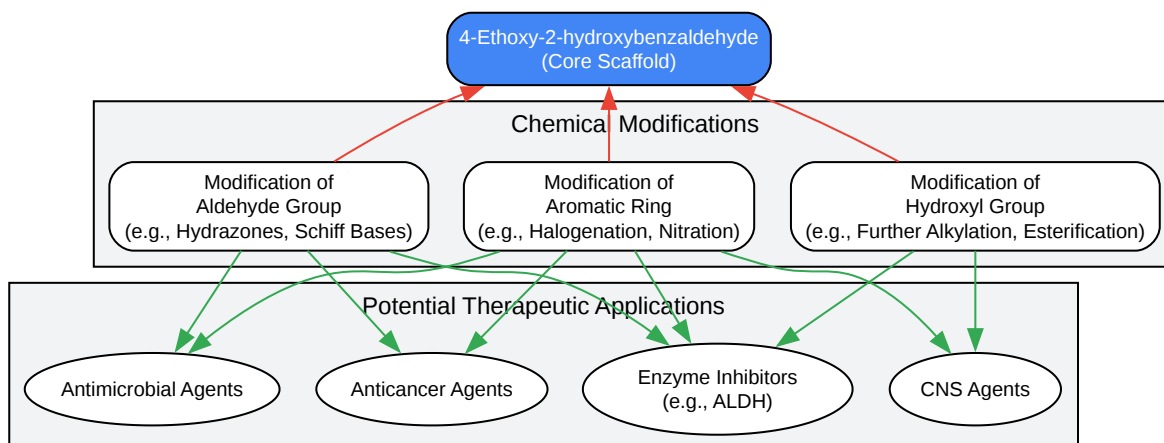
In electron ionization mass spectrometry (EI-MS), the molecular ion peak  $[M]^+$  is expected at  $m/z$  166. Key fragmentation patterns would likely involve the loss of the ethyl group (-29) to give a fragment at  $m/z$  137, and the loss of the formyl group (-29) to give a fragment at  $m/z$  137, followed by further fragmentation of the aromatic ring.

## Applications in Research and Drug Development

While specific biological activities for **4-Ethoxy-2-hydroxybenzaldehyde** are not extensively documented, its structural motifs are present in many biologically active molecules. This makes it a compound of significant interest for medicinal chemists and drug development professionals as a scaffold or intermediate.

Potential Areas of Application:

- **Scaffold for Inhibitor Synthesis:** The benzaldehyde moiety is a known pharmacophore. Derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell proliferation. The **4-ethoxy-2-hydroxybenzaldehyde** structure provides a key starting point for creating libraries of analogous compounds for screening against various enzymatic targets.
- **Intermediate for Heterocyclic Synthesis:** The aldehyde and hydroxyl groups are versatile functional handles for constructing more complex heterocyclic systems, which form the core of many pharmaceuticals.
- **Antimicrobial and Antiprotozoal Agents:** Hydrazone derivatives, which can be readily synthesized from the aldehyde group, are a class of compounds frequently studied for their antimicrobial and antiprotozoal activities. For instance, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have shown promise as inhibitors of *Entamoeba histolytica*.



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**Caption:** Role as a versatile scaffold for drug discovery.

In conclusion, **4-Ethoxy-2-hydroxybenzaldehyde** is a readily synthesizable compound with significant potential as a building block in the development of novel therapeutic agents. Its well-defined chemical properties and versatile functional groups make it an attractive starting point for the exploration of new chemical space in medicinal chemistry.

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## References

- 1. 4-Ethoxy-2-hydroxybenzaldehyde | C<sub>9</sub>H<sub>10</sub>O<sub>3</sub> | CID 2396511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ethoxy-2-hydroxy-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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